2H-1-Benzopyran-2-one, 4-methyl-7,8-bis(2-oxo-2-phenylethoxy)-
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Overview
Description
2H-1-Benzopyran-2-one, 4-methyl-7,8-bis(2-oxo-2-phenylethoxy)- is a complex organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes two phenylethoxy groups attached to the benzopyran core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-methyl-7,8-bis(2-oxo-2-phenylethoxy)- typically involves multiple steps. One common method is the Knoevenagel condensation followed by intramolecular cyclization. The reaction conditions often require the use of a base such as piperidine or pyridine and solvents like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as Lewis acids may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 4-methyl-7,8-bis(2-oxo-2-phenylethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenylethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2H-1-Benzopyran-2-one, 4-methyl-7,8-bis(2-oxo-2-phenylethoxy)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for treating diseases related to oxidative stress.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 4-methyl-7,8-bis(2-oxo-2-phenylethoxy)- involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. It may also interact with enzymes and receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl-: Known for its fluorescent properties and used in dye production.
2H-1-Benzopyran-2-one, 6-methyl-: Studied for its potential biological activities.
2H-1-Benzopyran-2-one, 7-methoxy-: Known for its use in medicinal chemistry.
Uniqueness
2H-1-Benzopyran-2-one, 4-methyl-7,8-bis(2-oxo-2-phenylethoxy)- is unique due to its dual phenylethoxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
185453-44-5 |
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Molecular Formula |
C26H20O6 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
4-methyl-7,8-diphenacyloxychromen-2-one |
InChI |
InChI=1S/C26H20O6/c1-17-14-24(29)32-25-20(17)12-13-23(30-15-21(27)18-8-4-2-5-9-18)26(25)31-16-22(28)19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 |
InChI Key |
NAWWQAUDQUILLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2OCC(=O)C3=CC=CC=C3)OCC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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